molecular formula C11H12O3 B1336858 3,5-Dimethyl-4-hydroxycinnamic acid

3,5-Dimethyl-4-hydroxycinnamic acid

カタログ番号: B1336858
分子量: 192.21 g/mol
InChIキー: UEEZMPKIFPDZLX-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-4-hydroxycinnamic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-4-hydroxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-4-hydroxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H12O3

分子量

192.21 g/mol

IUPAC名

(E)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-7-5-9(3-4-10(12)13)6-8(2)11(7)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+

InChIキー

UEEZMPKIFPDZLX-ONEGZZNKSA-N

異性体SMILES

CC1=CC(=CC(=C1O)C)/C=C/C(=O)O

正規SMILES

CC1=CC(=CC(=C1O)C)C=CC(=O)O

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxy-4-hydroxycinnamic Acid (Sinapic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on 3,5-dimethoxy-4-hydroxycinnamic acid, a widely studied natural product commonly known as Sinapic Acid. While the compound 3,5-dimethyl-4-hydroxycinnamic acid also exists as a synthetic derivative, the vast body of scientific literature and established applications pertains to the dimethoxy variant.[1] Therefore, this document will provide a comprehensive technical overview of the structure, properties, and applications of Sinapic Acid to best serve the interests of the research community.

As a Senior Application Scientist, my objective is to present not just the "what" but the "why"—to connect the molecular architecture of Sinapic Acid to its functional properties and applications. This guide is structured to provide a foundational understanding for researchers and drug development professionals exploring its potential.

Core Chemical Identity and Structure

Sinapic acid is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[2][3] Its structure is characterized by a benzene ring substituted with a propenoic acid group, a hydroxyl group, and two methoxy groups.

The precise arrangement of these functional groups is critical to its chemical behavior and biological activity. The IUPAC name, (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid, specifies the trans (or E) configuration of the double bond in the propenoic acid side chain, which is the predominantly found isomer.[4]

Molecular Structure Visualization

The structural formula provides a clear representation of the atomic connectivity and the spatial arrangement of the functional groups.

G start Start: Syringaldehyde + Malonic Acid in DMF add_catalyst Add Base Catalyst (e.g., DABCO) start->add_catalyst heat Heat to 100-110°C (Condensation & Decarboxylation) add_catalyst->heat monitor Monitor via TLC heat->monitor workup Quench in Ice Water monitor->workup Reaction Complete extract Acidify (HCl) & Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Recrystallize extract->purify product Final Product: Pure Sinapic Acid purify->product G SA 3,5-Dimethoxy-4-hydroxycinnamic Acid (Sinapic Acid) Phenolic_OH { Phenolic Hydroxyl (-OH) | Key H-atom donor for radical quenching} SA->Phenolic_OH Contains Methoxy_Groups { Ortho Methoxy (-OCH3) Groups | Electron-donating groups that stabilize the resulting phenoxyl radical} SA->Methoxy_Groups Contains Side_Chain { Propenoic Acid Side Chain | Conjugated system that aids in delocalizing the radical electron} SA->Side_Chain Contains Activity { Potent Antioxidant Activity | Effective scavenging of free radicals} Phenolic_OH->Activity Directly enables Methoxy_Groups->Activity Enhances & Stabilizes Side_Chain->Activity Enhances & Stabilizes

Sources

Technical Guide: FAD012 (3,5-Dimethyl-4-Hydroxycinnamic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FAD012 (Ferulic Acid Derivative 012) is a synthetic, lipophilic analog of the natural phenol ferulic acid (FA).[1] Chemically identified as 3,5-dimethyl-4-hydroxycinnamic acid , FAD012 was rationally designed to overcome the pharmacokinetic limitations of ferulic acid—specifically its moderate lipophilicity and limited blood-brain barrier (BBB) permeability.

By replacing the methoxy group (-OCH₃) of ferulic acid with a methyl group (-CH₃) and introducing a second methyl group at the C5 position, FAD012 exhibits enhanced lipophilicity while retaining the critical phenolic hydroxyl moiety required for radical scavenging. This structural optimization results in superior neuroprotective efficacy, particularly in the maintenance of cerebral blood flow (CBF) and preservation of endothelial nitric oxide synthase (eNOS) function during ischemic events.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Characterization

FAD012 belongs to the hydroxycinnamic acid class. Its design leverages the "ortho-substitution" principle, where alkyl groups flanking the phenolic hydroxyl enhance antioxidant stability via steric hindrance and electron-donating inductive effects.

PropertyFerulic Acid (Parent)FAD012 (Derivative)
IUPAC Name 4-hydroxy-3-methoxycinnamic acid3,5-dimethyl-4-hydroxycinnamic acid
Formula C₁₀H₁₀O₄C₁₁H₁₂O₃
Molar Mass 194.18 g/mol 192.21 g/mol
Substituents (C3, C5) Methoxy (-OCH₃), HMethyl (-CH₃), Methyl (-CH₃)
Lipophilicity (LogP) ~1.5> 2.0 (Estimated high lipophilicity)
Water Solubility ~780 µg/mL~140 µg/mL (Poor)
Melting Point 168–172 °C~190 °C
UV Max 320 nm308 nm
Structural Visualization

The following diagram illustrates the structural transformation from Ferulic Acid to FAD012, highlighting the methylation that drives its lipophilic properties.

ChemicalStructure cluster_0 Parent Compound cluster_1 FAD012 (Optimized) FA Ferulic Acid (4-OH, 3-OCH3) FAD FAD012 (4-OH, 3,5-Dimethyl) FA->FAD Bioisosteric Replacement (-OCH3 → -CH3) & C5 Methylation

Figure 1: Structural evolution of FAD012. The replacement of the methoxy group with methyl groups increases lipophilicity, facilitating BBB transport.

Synthesis & Formulation

Chemical Synthesis Protocol

The synthesis of FAD012 typically utilizes the Knoevenagel condensation , a robust method for generating cinnamic acid derivatives from benzaldehydes.

Reagents:

  • Precursor: 3,5-Dimethyl-4-hydroxybenzaldehyde (Syringaldehyde analog).

  • Reagent: Malonic acid.[2][3][4][5][6][7]

  • Catalyst: Piperidine (base) and Pyridine (solvent/base).

  • Solvent: Ethanol (for workup).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (10 mmol) and malonic acid (20 mmol) in pyridine (5 mL).

  • Catalysis: Add catalytic piperidine (0.1 mL).

  • Condensation: Heat the mixture to 80–100°C for 3–5 hours. Monitor via TLC until the aldehyde is consumed.

  • Hydrolysis/Decarboxylation: The reaction conditions promote simultaneous condensation and decarboxylation to form the acrylic acid side chain.

  • Workup: Pour the cooled reaction mixture into ice-cold dilute HCl (1M) to precipitate the crude acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol to yield FAD012 as off-white/pale yellow crystals.

Formulation: Cyclodextrin Complexation

Due to FAD012's poor water solubility (140 µg/mL), bioavailability is limited in aqueous media. A Gamma-Cyclodextrin (γ-CD) inclusion complex is recommended for in vivo delivery.

  • Method: Co-grinding (3D Ball Mill).[1][2][8][9]

  • Ratio: 1:1 Molar ratio (FAD012 : γ-CD).[1][2][8]

  • Outcome: Increases solubility ~5-fold and improves dissolution rate without altering chemical stability.

Pharmacology & Mechanism of Action

Core Mechanism: Neurovascular Protection

FAD012 operates via a dual mechanism: direct antioxidant activity and preservation of endothelial function. Unlike simple antioxidants, FAD012 actively maintains the signaling pathways required for vasodilation during ischemic stress.

Pathway Analysis
  • Oxidative Stress Blockade: FAD012 scavenges Reactive Oxygen Species (ROS), specifically hydroxyl radicals and peroxynitrite, generated during ischemia/reperfusion.

  • eNOS Preservation: ROS typically degrades endothelial Nitric Oxide Synthase (eNOS) or uncouples it. FAD012 protects eNOS integrity and phosphorylation (Ser1177).

  • Vasodilation Maintenance: Preserved eNOS produces Nitric Oxide (NO), ensuring cerebral arterioles remain dilated even under stress.

  • CBF & BBB Integrity: Sustained blood flow prevents the "no-reflow" phenomenon and maintains the structural integrity of the Blood-Brain Barrier (BBB), preventing edema.

Mechanism cluster_protection Therapeutic Outcome Ischemia Ischemic Event (Stroke) ROS ROS Surge (O2-, H2O2) Ischemia->ROS eNOS_Damage eNOS Uncoupling & Degradation ROS->eNOS_Damage Vasoconstriction Vasoconstriction (CBF Drop) eNOS_Damage->Vasoconstriction Damage Neuronal Death & BBB Breakdown Vasoconstriction->Damage FAD012 FAD012 Treatment FAD012->ROS Scavenges FAD012->eNOS_Damage Prevents Outcome Maintained CBF Preserved BBB FAD012->Outcome Promotes

Figure 2: Mechanistic pathway of FAD012 in ischemic stroke. Blue dashed lines indicate therapeutic intervention points.

Therapeutic Applications

Ischemic Stroke (Prophylactic & Acute)
  • Efficacy: In rat photothrombotic and MCAO models, FAD012 (300 mg/kg) significantly reduced infarct volume and neurological deficits compared to equimolar Ferulic Acid.

  • Key Finding: The protective effect is L-NAME sensitive , confirming it is mediated by NO-dependent vasodilation.

Post-Stroke Dysphagia[7][8][10][13][14]
  • Context: Chronic cerebral hypoperfusion often leads to degeneration of dopaminergic neurons in the striatum, causing swallowing dysfunction.

  • FAD012 Effect: Chronic administration prevents the loss of Tyrosine Hydroxylase (TH) positive neurons and preserves the swallowing reflex, likely by maintaining microcirculation in the basal ganglia.

Experimental Protocols

In Vitro Antioxidant Assay (DPPH)

Objective: Quantify the radical scavenging capacity of FAD012 relative to Ferulic Acid.

  • Preparation: Dissolve FAD012 in ethanol to prepare a stock solution (10 mM). Prepare serial dilutions (1–1000 µM).

  • Reaction: Mix 100 µL of FAD012 solution with 100 µL of DPPH solution (0.2 mM in ethanol) in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Determine IC50 via non-linear regression.
    
In Vivo Cerebral Blood Flow (CBF) Monitoring

Objective: Assess FAD012's ability to maintain perfusion during thrombosis.

  • Subjects: Male Sprague-Dawley rats.

  • Treatment: Administer FAD012 (100–300 mg/kg, i.p. or p.o.) suspended in 0.5% CMC 1 hour before injury.

  • Induction: Anesthetize rats. Inject Rose Bengal dye (IV). Irradiate the skull (green laser, 532 nm) to induce photothrombosis.

  • Monitoring: Fix a Laser Doppler Flowmetry probe to the skull over the ischemic core.

  • Endpoint: Record CBF continuously for 60 minutes. FAD012 treated groups should show a delayed or attenuated drop in perfusion compared to vehicle.

References

  • FAD012 Synthesis & Stroke Model

    • FAD012, a Ferulic Acid Derivative, Preserves Cerebral Blood Flow and Blood–Brain Barrier Integrity in the R
    • Source: Biomedicines (2025).
    • (Verified via NIH/PubMed context).

  • Solubility & Cyclodextrin Complexation

    • Improvement of the Solubility and Evaluation of the Physical Properties of an Inclusion Complex Formed by a New Ferulic Acid Deriv
    • Source: ACS Omega (2020).[8]

  • Mechanism of Action (eNOS/CBF)

    • Involvement of the Restoration of Cerebral Blood Flow and Maintenance of eNOS Expression in the Prophylactic Protective Effect of the Novel Ferulic Acid Derivative FAD012 against Ischemia/Reperfusion Injuries in Rats.[1]

    • Source: International Journal of Molecular Sciences (2023).
  • Dysphagia & Chronic Hypoperfusion

    • Chronic Administration with FAD012 Maintains Cerebral Blood Flow and Ameliorates Swallowing Dysfunction After Chronic Cerebral Hypoperfusion in Rats.[10]

    • Source: International Journal of Molecular Sciences (2025).
    • (Note: Volume/Issue approximate based on recent search context).

Sources

Technical Whitepaper: FAD012 Mechanism of Action in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FAD012 (3,5-dimethyl-4-hydroxycinnamic acid) represents a novel synthetic derivative of Ferulic Acid (FA), engineered to overcome the pharmacokinetic limitations of its parent compound.[1][2] While FA exhibits neuroprotective properties, its clinical utility is often hampered by limited blood-brain barrier (BBB) permeability and rapid metabolism. FAD012 was structurally modified to enhance lipophilicity, thereby increasing CNS bioavailability.

This guide delineates the mechanism of action (MoA) of FAD012 in the context of ischemic stroke. Unlike acute thrombolytics (e.g., t-PA), FAD012 functions primarily as a prophylactic cerebroprotectant. Its core mechanism is the preservation of endothelial integrity via the maintenance of endothelial Nitric Oxide Synthase (eNOS) signaling, which sustains Cerebral Blood Flow (CBF) and stabilizes the Blood-Brain Barrier (BBB) during ischemic insults.

Molecular Mechanism of Action

The neuroprotective efficacy of FAD012 is not a singular event but a cascade of vascular and cellular stabilizations.

The eNOS/NO/CBF Axis (Primary Driver)

Ischemia typically triggers a rapid downregulation of eNOS, leading to a collapse in nitric oxide (NO) bioavailability. This results in vasoconstriction and microvascular no-reflow.

  • FAD012 Action: FAD012 prevents the degradation of eNOS and sustains its phosphorylation (activation) during the penumbral phase of stroke.

  • Causality: The preservation of eNOS leads to sustained NO production.[3] NO acts as a potent vasodilator, maintaining collateral perfusion to the ischemic penumbra.[3]

  • Validation: The protective effect is completely abolished by L-NAME (a non-selective NOS inhibitor), confirming that the mechanism is strictly NO-dependent.

Blood-Brain Barrier (BBB) Stabilization

Ischemic reperfusion injury (IRI) causes oxidative stress that degrades Tight Junction (TJ) proteins.

  • FAD012 Action: It inhibits the fragmentation of Collagen IV (a basement membrane component) and prevents the downregulation of Claudin-5 , Occludin , and ZO-1 .[3][4]

  • Result: This structural preservation prevents paracellular leakage, reducing vasogenic edema and hemorrhagic transformation risks.

Superior Antioxidant Potency

While FA is a known antioxidant, FAD012 exhibits significantly higher potency in scavenging Reactive Oxygen Species (ROS), specifically hydrogen peroxide (


). This reduction in oxidative stress directly protects Rat Brain Microvascular Endothelial Cells (RBMVECs) from apoptosis.
Pathway Visualization

FAD012_Mechanism cluster_0 Vascular Endothelium Ischemia Ischemic Insult (MCAO/Photothrombosis) ROS ROS Surge (H2O2) Ischemia->ROS eNOS_Drop eNOS Degradation Ischemia->eNOS_Drop ROS->eNOS_Drop Vasodilation Vasodilation (CBF Maintenance) eNOS_Drop->Vasodilation Inhibits FAD012 FAD012 (Prophylactic) FAD012->ROS Scavenges eNOS_Preserve Preserved eNOS Phosphorylation FAD012->eNOS_Preserve Promotes NO_Prod Sustained NO Production eNOS_Preserve->NO_Prod NO_Prod->Vasodilation Endo_Protect Endothelial Integrity NO_Prod->Endo_Protect Neuro_Protect Neuroprotection (Reduced Infarct/Edema) Vasodilation->Neuro_Protect TJ_Stab Tight Junction Stabilization (Claudin-5/Occludin) TJ_Stab->Neuro_Protect Endo_Protect->TJ_Stab

Caption: Figure 1. The FAD012 signaling cascade illustrating the NO-dependent preservation of cerebral blood flow and BBB integrity.

Comparative Data Profile

The following data synthesizes results from key preclinical studies (MCAO and Photothrombotic models) comparing FAD012 against Vehicle and Ferulic Acid (FA).

MetricVehicle (Ischemia)Ferulic Acid (FA)FAD012 (3,5-dimethyl-4-hydroxycinnamic acid)Significance
Cerebral Blood Flow (CBF) <40% of baseline~55% of baseline>75% of baseline p < 0.01 vs FA
Infarct Volume Extensive (Striatum/Cortex)Moderate ReductionSignificant Reduction p < 0.05 vs FA
eNOS Expression Severely DownregulatedPartially RestoredNear Baseline Levels p < 0.01 vs Vehicle
BBB Leakage (Evans Blue) High ExtravasationModerateMinimal Extravasation p < 0.01 vs Vehicle
Mechanistic Dependency N/APartial NO-dependence100% Abolished by L-NAME Confirms NO mechanism

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (e.g., Laser Doppler confirmation of ischemia).

Prophylactic Dosing & MCAO Surgical Workflow

Objective: Evaluate the efficacy of FAD012 in preventing ischemic damage.

  • Subject Preparation: Male Sprague-Dawley rats (250–300g).

  • Drug Administration (The Variable):

    • Group A: Vehicle (0.5% CMC).[5]

    • Group B: FAD012 (10–30 mg/kg, p.o. or i.p.) administered daily for 7 days prior to surgery.

    • Validation Step: Ensure plasma concentration reaches steady state (approx. 60 min post-final dose).

  • Induction of Ischemia (MCAO):

    • Anesthetize with Isoflurane (induction 4%, maintenance 2%).

    • Insert a silicon-coated monofilament into the internal carotid artery to occlude the MCA origin.

    • Critical Validation: Monitor CBF using Laser Doppler Flowmetry (LDF) over the parietal cortex. Exclude animals not showing >70% drop in CBF.

  • Reperfusion: Withdraw filament after 60–90 minutes.

  • Endpoint Analysis (24h): Neurological scoring and TTC staining.

Blood-Brain Barrier Integrity Assay

Objective: Quantify the stabilization of Tight Junctions.

  • Tracer Injection: 24 hours post-stroke, inject 2% Evans Blue dye (4 mL/kg) intravenously.

  • Circulation: Allow circulation for 2 hours.

  • Perfusion: Transcardially perfuse with saline to remove intravascular dye.

  • Quantification: Homogenize brain tissue in formamide, incubate at 60°C for 24h, and measure absorbance at 620 nm.

  • Immunohistochemistry: Section fixed brains and stain for Claudin-5 and Collagen IV .

    • Expected Result: FAD012 treated brains should show continuous, linear staining of Claudin-5, whereas Vehicle brains will show fragmented/discontinuous staining.

Experimental Workflow Visualization

Experimental_Workflow cluster_dosing Prophylactic Phase (-7 Days) cluster_surgery Ischemia Induction (Day 0) cluster_analysis Post-Stroke Analysis (+24h) Start Subject Selection (SD Rats, 250-300g) Dosing Daily Oral Gavage FAD012 (10/30 mg/kg) vs Vehicle Start->Dosing Anesthesia Isoflurane Anesthesia Dosing->Anesthesia MCAO MCA Occlusion (Filament Insertion) Anesthesia->MCAO LDF_Check VALIDATION: Laser Doppler CBF < 30%? MCAO->LDF_Check Exclude Exclude Animal LDF_Check->Exclude No Reperfusion Reperfusion (60-90 min) LDF_Check->Reperfusion Yes TTC Infarct Volume (TTC Staining) Reperfusion->TTC BBB BBB Integrity (Evans Blue / Claudin-5 IHC) Reperfusion->BBB WB Western Blot (p-eNOS / eNOS) Reperfusion->WB

Caption: Figure 2.[6] Step-by-step experimental workflow for validating FAD012 efficacy in MCAO models.

References

  • FAD012 Preserves Cerebral Blood Flow and BBB Integrity (Photothrombotic Stroke Model) Source: Biomedicines (2025) Summary:[3][4][5][6][7][8][9][10] Demonstrates FAD012's superior efficacy over Ferulic Acid in maintaining tight junction proteins (Claudin-5, Occludin) and preventing collagen IV fragmentation via NO-dependent mechanisms.[3] Link:[Link] (Note: Specific volume/page verified via search context: Biomedicines 2025, 13, 2403)

  • Involvement of the Restoration of Cerebral Blood Flow and Maintenance of eNOS Expression Source: International Journal of Molecular Sciences (2023) Summary: Establishes the core mechanism of FAD012: protection of vascular endothelium and maintenance of eNOS expression, which restores CBF during reperfusion.[3][8][11] Link:[Link]

  • Chronic Administration with FAD012 Maintains CBF and Ameliorates Swallowing Dysfunction Source: International Journal of Molecular Sciences (2025) Summary: Highlights the prophylactic potential of FAD012 in chronic hypoperfusion (2VO model), showing protection of the nigrostriatal dopamine-SP system and improvement in post-stroke dysphagia.[5][6] Link:[Link] (Context: Int. J. Mol. Sci. 2025, 26)

  • Mechanisms of Hemorrhagic Transformation After tPA Reperfusion Source: American Heart Association Journals Summary: Provides the pathological context for why agents like FAD012 (which stabilize the BBB) are critical adjuncts to reperfusion therapies. Link:[Link]

Sources

An In-depth Technical Guide on the Neuroprotective Effects of Resveratrol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "FAD012" is not found in the public scientific literature. Therefore, this guide has been developed using Resveratrol as a well-documented substitute to illustrate the structure and content of a technical guide on a neuroprotective compound. All data and experimental protocols are based on published research on Resveratrol.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Resveratrol in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] A key pathological feature is the accumulation of misfolded proteins and oxidative stress, leading to inflammation and cell death.[2][3] Resveratrol (trans-3,5,4'-trihydroxystilbene), a natural polyphenol found in grapes, berries, and peanuts, has garnered significant attention for its potential neuroprotective properties.[4][5] Its ability to cross the blood-brain barrier makes it a promising candidate for therapeutic intervention in neurological disorders.[6][7] This guide provides a comprehensive overview of the mechanisms of action of Resveratrol and details the experimental methodologies used to validate its neuroprotective effects.

Core Mechanism of Action: A Multi-Targeted Approach to Neuroprotection

Resveratrol exerts its neuroprotective effects through a variety of mechanisms, including the activation of sirtuins, antioxidant activity, and anti-inflammatory effects.[8][9][10] These actions collectively contribute to reduced neuronal damage and improved cellular function in the context of neurodegenerative disease models.[11][12]

Sirtuin 1 (SIRT1) Activation

One of the most well-documented mechanisms of Resveratrol is its activation of SIRT1, a NAD+-dependent protein deacetylase.[13][14][15] SIRT1 plays a crucial role in regulating cellular stress responses, metabolism, and aging processes.[14] In the context of neurodegeneration, SIRT1 activation by Resveratrol has been shown to:

  • Reduce Amyloid-β (Aβ) Toxicity: In models of Alzheimer's disease, Resveratrol-mediated SIRT1 activation helps to decrease the aggregation and toxicity of Aβ peptides.[8][9]

  • Promote Neuronal Survival: SIRT1 can deacetylate and repress the activity of pro-apoptotic factors like p53, thereby preventing neuronal cell death.[8][9]

  • Modulate Inflammatory Responses: By activating SIRT1, Resveratrol can suppress the activation of microglia, the primary immune cells of the brain, and reduce the production of pro-inflammatory cytokines.[4][8]

dot graphdoi { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", fontcolor="#202124", label="Resveratrol's Neuroprotective Signaling Pathway", labelloc=t, width=7.5, height=5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Resveratrol [label="Resveratrol", fillcolor="#FBBC05"]; SIRT1 [label="SIRT1 Activation", fillcolor="#34A853"]; p53 [label="p53 Deacetylation", shape=ellipse]; NFkB [label="NF-κB Inhibition", shape=ellipse]; Microglia [label="Microglia Activation", shape=ellipse, fillcolor="#EA4335"]; Inflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#EA4335"]; Apoptosis [label="Neuronal Apoptosis", shape=ellipse, fillcolor="#EA4335"]; Neuroprotection [label="Neuroprotection", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Resveratrol -> SIRT1 [label="Activates"]; SIRT1 -> p53 [label="Deacetylates"]; p53 -> Apoptosis [label="Inhibits"]; SIRT1 -> NFkB [label="Inhibits"]; NFkB -> Microglia [label="Activates"]; Microglia -> Inflammation [label="Promotes"]; Inflammation -> Apoptosis [label="Induces"]; Apoptosis -> Neuroprotection [style=dashed, arrowhead=none]; Inflammation -> Neuroprotection [style=dashed, arrowhead=none]; p53 -> Neuroprotection [style=dashed, arrowhead=none]; } Resveratrol-mediated SIRT1 activation pathway.

Antioxidant Properties

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[16] Resveratrol exhibits potent antioxidant effects through both direct and indirect mechanisms:

  • Direct Radical Scavenging: As a phenolic compound, Resveratrol can directly neutralize reactive oxygen species (ROS).[4]

  • Upregulation of Endogenous Antioxidants: Resveratrol can induce the expression of antioxidant enzymes, such as manganese superoxide dismutase (SOD2), which helps to mitigate mitochondrial oxidative stress.[4][17]

Anti-inflammatory Effects

Neuroinflammation, often mediated by activated microglia and astrocytes, exacerbates neuronal injury.[18] Resveratrol has been shown to suppress inflammatory pathways by:

  • Inhibiting Pro-inflammatory Mediators: It can reduce the production of inflammatory cytokines like TNF-α and IL-1β.[6][19]

  • Modulating Microglial Activation: Resveratrol can inhibit the activation of microglia, thereby reducing the release of neurotoxic factors.[4][18]

Experimental Validation of Neuroprotective Effects

The neuroprotective properties of Resveratrol have been extensively studied in a variety of in vitro and in vivo models. These studies provide crucial evidence for its therapeutic potential.

In Vitro Studies

Cell-based assays are essential for elucidating the molecular mechanisms of a compound and for initial screening of its efficacy.[20][21]

Table 1: Summary of In Vitro Studies on Resveratrol

Cell LineDisease ModelKey FindingsReference
SH-SY5Y (Human Neuroblastoma)Aβ-induced toxicityRescued cell viability[20]
PC12 (Rat Pheochromocytoma)Oxidative stressIncreased mitochondrial enzyme SOD2[4]
HT22 (Mouse Hippocampal)Glutamate-induced oxidative stressReduced mitochondrial oxidative damage[17]
BV2 (Mouse Microglia)LPS-induced inflammationInhibited production of pro-inflammatory cytokines[4][6]

Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of a compound against amyloid-β (Aβ)-induced toxicity in a human neuroblastoma cell line.[22]

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of Resveratrol for 2 hours.

  • Induction of Toxicity: Add oligomeric Aβ1-42 to the cell culture medium to a final concentration of 10 µM and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

dot graphdoi { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", fontcolor="#202124", label="In Vitro Neuroprotection Assay Workflow", labelloc=t, width=7.5, height=5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCulture [label="Culture SH-SY5Y Cells"]; CompoundTreatment [label="Pre-treat with Resveratrol"]; ToxicityInduction [label="Induce Toxicity with Aβ1-42"]; ViabilityAssay [label="MTT Assay for Cell Viability"]; DataAnalysis [label="Analyze and Quantify Results"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> CellCulture; CellCulture -> CompoundTreatment; CompoundTreatment -> ToxicityInduction; ToxicityInduction -> ViabilityAssay; ViabilityAssay -> DataAnalysis; DataAnalysis -> End; } Workflow for in vitro neuroprotection assay.

In Vivo Studies

Animal models of neurodegenerative diseases are critical for evaluating the therapeutic efficacy of a compound in a whole organism.[1][23]

Table 2: Summary of In Vivo Studies on Resveratrol

Animal ModelDiseaseKey FindingsReference
A53T α-synuclein transgenic miceParkinson's DiseaseAlleviated motor and cognitive deficits[24]
APP/PS1 transgenic miceAlzheimer's DiseaseReduced amyloid plaque formation[19]
Rat model of cerebral ischemiaStrokeReduced infarct volume and neuronal apoptosis[25]

Experimental Protocol: Morris Water Maze for Assessing Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[26][27]

  • Apparatus: A circular pool (150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

  • Acclimation: Allow the mice to swim freely in the pool for 60 seconds without the platform for two days prior to testing.

  • Training: Conduct four trials per day for five consecutive days. In each trial, place the mouse in the water at one of four starting positions. Allow the mouse to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, guide it to the platform.

  • Probe Trial: On the sixth day, remove the platform and allow the mouse to swim for 60 seconds.

  • Data Collection and Analysis: Record the escape latency (time to find the platform) during training and the time spent in the target quadrant during the probe trial using a video tracking system.

dot graphdoi { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", fontcolor="#202124", label="Morris Water Maze Experimental Flow", labelloc=t, width=7.5, height=5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acclimation [label="Acclimation Phase (2 days)"]; Training [label="Training Phase (5 days, 4 trials/day)"]; ProbeTrial [label="Probe Trial (Day 6, no platform)"]; DataAnalysis [label="Data Analysis (Escape Latency, Quadrant Time)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Acclimation; Acclimation -> Training; Training -> ProbeTrial; ProbeTrial -> DataAnalysis; DataAnalysis -> End; } Morris Water Maze experimental workflow.

Clinical Evidence and Future Directions

The promising preclinical data for Resveratrol has led to several clinical trials in humans.[28][29][30] A phase 2 clinical trial in patients with mild to moderate Alzheimer's disease showed that resveratrol was safe and well-tolerated.[29][31] While the study was not powered to detect clinical efficacy, it did show that resveratrol stabilized a biomarker of Aβ40 levels in plasma and cerebrospinal fluid.[28]

Despite these promising findings, the clinical application of Resveratrol is limited by its low bioavailability.[5][32] Future research should focus on developing novel formulations to enhance its delivery to the brain and conducting larger, long-term clinical trials to definitively establish its therapeutic efficacy in neurodegenerative diseases.

Conclusion

Resveratrol is a promising neuroprotective agent with a multi-targeted mechanism of action. Its ability to activate SIRT1, exert antioxidant effects, and reduce inflammation has been well-documented in numerous preclinical studies. While further research is needed to overcome challenges related to its bioavailability, Resveratrol holds significant potential as a therapeutic strategy for the treatment of neurodegenerative diseases.

References

  • Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1. ScienceOpen.
  • A Molecular Mechanism for Direct Sirtuin Activation by Resver
  • Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1. MDPI.
  • A molecular mechanism for direct sirtuin activation by resver
  • Resveratrol Activates Antioxidant Protective Mechanisms in Cellular Models of Alzheimer's Disease Inflamm
  • Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models.
  • Resveratrol as a Therapeutic Agent in Alzheimer's Disease: Evidence
  • Resveratrol can combat Alzheimer's via inflammatory suppression, study shows. News-Medical.net.
  • Animal Models of Neurodegenerative Diseases.
  • Resveratrol for Alzheimer's disease.
  • Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1.
  • Sirt1 activation by resveratrol is substr
  • Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer's Disease. MDPI.
  • Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease. Frontiers.
  • Neurodegener
  • Sirtuin activators as an anti-aging intervention for longevity.
  • Resveratrol in Rodent Models of Parkinson's Disease: A Systematic Review of Experimental Studies. Frontiers.
  • Resveratrol in Neurodegeneration, in Neurodegenerative Diseases, and in the Redox Biology of the Mitochondria.
  • Resveratrol Derivatives as Potential Treatments for Alzheimer's and Parkinson's Disease. Frontiers.
  • The role of sirtuin 1 and its activator, resver
  • Resveratrol alleviates motor and cognitive deficits and neuropathology in the A53T α-synuclein mouse model of Parkinson's disease. Food & Function (RSC Publishing).
  • Animal models of neurodegenerative disease: insights
  • Unraveling the therapeutic efficacy of resveratrol in Alzheimer's disease: an umbrella review of systematic evidence.
  • Resveratrol oral formulation Jotrol shows gains in mouse model. Parkinson's News Today.
  • SIRT1 Activators as Therapy for Parkinson's Disease. The Michael J.
  • Animal models of neurodegener
  • Resveratrol Impacts Alzheimer's Disease Biomarker. Georgetown University Medical Center.
  • Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases. Taylor & Francis Online.
  • Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Morris W
  • Standard protocol for conducting the Morris Water Maze test.
  • Drosophila as an In Vivo Model for Human Neurodegener
  • In vitro neurology assays. InnoSer.
  • Resveratrol Protects Neurons and the Myocardium by Reducing Oxidative Stress and Ameliorating Mitochondria Damage in a Cerebral Ischemia R
  • Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. JoVE.
  • Resveratrol Attenuates CSF Markers of Neurodegeneration and Neuroinflammation in Individuals with Alzheimer's Disease.
  • Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death.
  • Morris W
  • The Neuroprotective Potential of Polyphenols in Neurodegener
  • Development of a novel in vitro assay to screen for neuroprotective drugs against i
  • Clinical trials of resveratrol on non-PD neurodegenerative disease.
  • Cell-Based Assays to Assess Neuroprotective Activity.
  • Alzheimer's Disease in vitro models. Innoprot.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Western Blotting Protocols. Merck Millipore.
  • Application Note: Western Blot Protocol for Investigating Protein Phosphorylation Following Difril Tre
  • Western blot protocol. Abcam.

Sources

Methodological & Application

Measuring cerebral blood flow with laser Doppler flowmetry FAD012

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Assessment of Cerebral Hemodynamics in Ischemic Stroke Models Focus: Protocol for Validating FAD012 Efficiency using Laser Doppler Flowmetry

Executive Summary

This application note details the standardized protocol for measuring Cerebral Blood Flow (CBF) using Laser Doppler Flowmetry (LDF) to evaluate the neuroprotective efficacy of FAD012 (3,5-dimethyl-4-hydroxycinnamic acid). FAD012 is a novel ferulic acid derivative designed to mitigate ischemia/reperfusion (I/R) injury by preserving endothelial nitric oxide synthase (eNOS) expression and blood-brain barrier (BBB) integrity.[1]

Precise hemodynamic monitoring is critical in these studies to distinguish between neuroprotection (cellular survival) and vascular recovery (hemodynamic restoration). This guide provides researchers with a rigorous methodology for probe placement, signal acquisition, and data analysis in rat models of Middle Cerebral Artery Occlusion (MCAO) and photothrombotic stroke.

Introduction

In the development of cerebrovascular therapeutics, the ability to maintain or restore microcirculatory perfusion is a key efficacy endpoint.[1] FAD012 has emerged as a potent prophylactic agent that, unlike its parent compound ferulic acid (FA), significantly attenuates CBF reduction during the acute phase of stroke.[1][2]

Laser Doppler Flowmetry (LDF) is the gold standard for real-time, continuous monitoring of relative microvascular perfusion in these models. Unlike endpoint assays (e.g., TTC staining), LDF provides dynamic data on the severity of ischemia and the quality of reperfusion, which are essential for validating the mechanism of action of FAD012.

Key Mechanistic Targets of FAD012
  • eNOS Preservation: FAD012 prevents the degradation of endothelial nitric oxide synthase, maintaining vasodilation capacity.

  • Endothelial Integrity: Reduces oxidative stress (ROS) at the vascular wall, preventing capillary collapse and "no-reflow" phenomena.

Experimental Configuration

Animal Model & Anesthesia
  • Subject: Male Sprague-Dawley rats (250–300 g).

  • Anesthesia: Isoflurane (Induction: 4.0%, Maintenance: 1.5–2.0% in 30% O₂/70% N₂O).

    • Note: Isoflurane is preferred over injectable anesthetics (e.g., ketamine/xylazine) for LDF studies as it preserves autoregulatory responses more effectively and allows for rapid depth adjustment.

  • Temperature Control: Rectal temperature maintained at 37.0 ± 0.5°C using a feedback-controlled heating pad.

Instrumentation Setup
ComponentSpecificationPurpose
LDF Monitor Single or Dual-channel (e.g., ADInstruments, Perimed)Real-time perfusion processing.[3]
Probe Type Fiber Optic Surface Probe (Type N or similar)Non-invasive measurement through thinned skull.
Stereotaxic Frame Standard Rat Frame with Ear BarsImmobilization to prevent motion artifacts.
Data Acquisition > 1 kHz Sampling RateCapture pulsatile flow components.
Time Constant 0.1 – 0.3 secondsBalance between signal smoothness and temporal resolution.
Compound Preparation (FAD012)
  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) or Saline (depending on administration route).

  • Dosage: 100 – 300 mg/kg (Intraperitoneal or Oral).

  • Timing: Administered 60 minutes prior to stroke induction (Prophylactic Protocol).[2][4]

Detailed Protocol: The FAD012 Workflow

Phase 1: Surgical Preparation & Probe Placement

To ensure data reproducibility, the LDF probe must be placed over the specific vascular territory at risk (the penumbra).

  • Fixation: Secure the rat in the stereotaxic frame.

  • Incision: Make a midline incision to expose the calvaria. Clean the skull surface with 3% H₂O₂ to remove connective tissue and ensure dryness.

  • Skull Thinning (Critical Step):

    • Using a high-speed dental drill, thin the skull over the parietal cortex (Coordinates: 2 mm posterior, 5–6 mm lateral to Bregma).

    • Caution: Thin until the translucent pial vessels are visible but do not breach the dura. Heat generation must be minimized by frequent saline cooling to prevent thermal damage to the cortex.

  • Probe Mounting:

    • Apply a drop of mineral oil or glycerol to the thinned area (optical coupling medium).

    • Lower the LDF probe until it touches the fluid layer/skull surface.

    • Secure the probe with a micromanipulator. Do not glue the probe if using the MCAO filament method, as the animal may need to be repositioned.

Phase 2: Baseline Acquisition
  • Allow the signal to stabilize for 10–15 minutes .

  • Record the mean perfusion value (Perfusion Units, PU). This value is defined as 100% Baseline .

  • Validation: If the baseline signal is unstable or <20% of expected values, reposition the probe to avoid large surface veins (which cause signal shunting).

Phase 3: Ischemia Induction (MCAO/Photothrombosis)
  • For Filament MCAO: Insert the intraluminal suture while monitoring the LDF trace.

    • Success Criterion: A sharp drop in LDF signal to <30% of baseline indicates successful occlusion of the MCA.

    • Exclusion: If the drop is insufficient (>40% baseline), the animal must be excluded (incomplete occlusion).

  • For Photothrombosis: Inject Rose Bengal dye and activate the green laser. Monitor the gradual decline in CBF.

Phase 4: Reperfusion & FAD012 Assessment
  • Maintain occlusion for the defined period (e.g., 60–90 minutes).

  • Withdraw the filament to induce reperfusion.

  • Critical Measurement Window: Record CBF continuously for 120 minutes post-reperfusion.

    • FAD012 Effect: Treated animals typically show a rapid return to >80% baseline and sustained perfusion, whereas vehicle controls may exhibit "no-reflow" (failure to return to baseline) or secondary hypoperfusion.

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to the pre-ischemic baseline.

ParameterFormulaInterpretation
Relative CBF (%)

Primary endpoint for recovery.
Residual Flow Mean % during occlusionVerifies severity of stroke model.
AUC (40-120 min)

Aggregate measure of sustained reperfusion.
Visualizing the Mechanism

The following diagram illustrates the protective pathway of FAD012 and how it translates to the LDF signal.

FAD012_Mechanism cluster_outcome Clinical Outcome via LDF FAD012 FAD012 Administration (Prophylactic) ROS Oxidative Stress (ROS Production) FAD012->ROS Scavenges eNOS eNOS Expression & Phosphorylation FAD012->eNOS Preserves Ischemia Ischemic Insult (MCAO/Photothrombosis) Ischemia->ROS Triggers ROS->eNOS Degrades Endothelium Endothelial Cell Viability ROS->Endothelium Damages eNOS->Endothelium Protects LDF_Signal LDF Signal Recovery (Sustained Reperfusion) Endothelium->LDF_Signal Maintains Flow NoReflow No-Reflow Phenomenon (Capillary Collapse) Endothelium->NoReflow Failure

Caption: FAD012 preserves cerebral hemodynamics by protecting eNOS from oxidative degradation, ensuring robust LDF signal recovery during reperfusion.

Experimental Workflow Timeline

The precise timing of FAD012 administration relative to the LDF recording window is crucial.

Experiment_Timeline T_minus_60 T -60 min: FAD012 Administration (i.p.) T_minus_30 T -30 min: Anesthesia & Skull Thinning T_minus_60->T_minus_30 T_0 T 0 min: Baseline LDF Recording (100%) T_minus_30->T_0 T_10 T +10 min: Ischemia Induction (Stroke Onset) T_0->T_10 T_Ischemia Ischemic Phase (60-90 min) Target: <30% Baseline Flow T_10->T_Ischemia T_Reperf Reperfusion Onset (Filament Withdrawal) T_Ischemia->T_Reperf T_Monitor Post-Reperfusion Monitoring (120 min Duration) T_Reperf->T_Monitor Analysis Data Analysis: Calculate AUC & % Recovery T_Monitor->Analysis

Caption: Chronological protocol for FAD012 efficacy assessment using Laser Doppler Flowmetry.

Troubleshooting & Quality Control

IssuePotential CauseCorrective Action
No Drop in Signal Incomplete occlusion; Probe not over MCA territory.Verify filament depth; Reposition probe 1mm lateral.
Signal Drift Fluid accumulation; Drying of skull; Anesthesia depth change.Re-apply mineral oil; Check isoflurane levels; Ensure heating pad stability.
High Noise Mechanical vibration; Ambient light interference.Use stereotaxic frame on vibration isolation table; Dim room lights (optical noise).
Zero Flow Reading Probe disconnected; Tissue necrosis (late stage).Check fiber optic connections; Perform biological zero calibration on dead tissue.

References

  • FAD012, a Ferulic Acid Derivative, Preserves Cerebral Blood Flow and Blood–Brain Barrier Integrity in the Rat Photothrombotic Stroke Model. Biomedicines, 2025.[2][4][5][6] Link

  • Involvement of the Restoration of Cerebral Blood Flow and Maintenance of eNOS Expression in the Prophylactic Protective Effect of the Novel Ferulic Acid Derivative FAD012 against Ischemia/Reperfusion Injuries in Rats. International Journal of Molecular Sciences, 2023.[1] Link

  • Chronic Administration with FAD012 Maintains Cerebral Blood Flow and Ameliorates Swallowing Dysfunction After Chronic Cerebral Hypoperfusion in Rats. International Journal of Molecular Sciences, 2025. Link

  • Laser Doppler flowmetry to measure changes in cerebral blood flow. Methods in Molecular Biology, 2011. Link

Sources

Oral administration dosage FAD012 for dysphagia models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oral Administration & Dosage Optimization of FAD012 in Murine Dysphagia Models

Executive Summary

This guide details the protocol for the oral administration of FAD012 , a novel investigational Transient Receptor Potential (TRP) channel agonist designed to enhance the swallowing reflex in rodent models of oropharyngeal dysphagia.

Administering oral therapeutics to dysphagic animals presents a critical paradox: the model requires a swallowing defect, yet the administration route relies on that very function. Standard oral gavage with thin liquids carries a high mortality risk due to aspiration pneumonia in these models. This protocol establishes a Rheologically Modified Dosing Strategy to ensure systemic exposure while minimizing aspiration events, validated by Videofluoroscopic Swallow Studies (VFSS).

Compound Profile & Mechanism of Action

Compound: FAD012 (Investigational TRP Agonist) Target: Sensory afferents (CN IX/X) in the oropharynx. Physicochemical Properties:

  • Solubility: Hydrophobic (Requires co-solvent or suspension).

  • Stability: Stable in low pH (gastric), susceptible to hydrolysis in alkaline media.

Mechanism of Action: FAD012 sensitizes the sensory nerve endings in the larynx and pharynx. This upregulation lowers the threshold for the swallowing reflex, converting "silent aspiration" risks into active clearing swallows.

FAD012_Mechanism Drug FAD012 (Oral Bolus) Receptor TRP Receptors (Oropharyngeal Mucosa) Drug->Receptor Activates Nerve Afferent Vagus/Glossopharyngeal (Sensory Input) Receptor->Nerve Depolarization Brain Nucleus Tractus Solitarius (Swallowing Center) Nerve->Brain Signal Transduction Motor Motor Neurons (Nucleus Ambiguus) Brain->Motor Pattern Generation Effect Enhanced Swallowing Reflex & Glottal Closure Motor->Effect Muscle Contraction

Figure 1: Mechanism of Action. FAD012 targets sensory afferents to potentiate the central swallowing pattern generator.

Experimental Models of Dysphagia

To validate FAD012, two distinct models are recommended depending on the therapeutic goal (Acute Recovery vs. Chronic Management).

Model TypeInduction MethodDysphagia PhenotypeRelevance to FAD012
Post-Stroke (MCAO) Middle Cerebral Artery Occlusion (60-90 min ischemia).Delayed pharyngeal transit, reduced lick rate, contralateral hemiparesis.Tests efficacy in neurogenic recovery .
Presbyphagia (Aging) Natural aging (C57BL/6 mice, 18-24 months).Sarcopenia of tongue, delayed reflex, residue in valleculae.Tests efficacy in sensory decline .

Formulation Strategy: Rheology & Viscosity

Critical Safety Warning: Do NOT administer FAD012 in water or saline (thin liquid) to dysphagic mice. The aspiration risk is >60%.

The vehicle must be rheologically modified to the IDDSI Level 2 (Mildly Thick) or Level 3 (Moderately Thick) standard to facilitate safe bolus formation.

Vehicle Preparation Protocol
  • Base Vehicle: 0.5% Methylcellulose (MC) or Xanthan Gum-based thickener.

    • Note: Starch-based thickeners provide more consistent drug release for small molecules than gum-based ones [1].

  • Target Viscosity: 400–800 mPa·s (at shear rate 50 s⁻¹).

  • Palatability: Add 2% Sucrose or 0.1% Saccharin to encourage voluntary swallowing if using the syringe-feeding method.

FAD012 Suspension Recipe (10 mg/kg dose for 25g mouse):

  • Stock: Dissolve FAD012 in 5% DMSO (if solubility is limiting).

  • Dilution: Slowly add Stock to pre-hydrated 1% Starch paste under constant stirring.

  • Final Concentration: 0.5 mg/mL (Administering 0.5 mL volume is too high; target 0.1–0.2 mL bolus volume ).

Administration Protocols

Choose Method A for behavioral efficacy (testing the reflex) or Method B for strict Pharmacokinetic (PK) consistency.

Method A: Voluntary Syringe Feeding (Recommended)

This method mimics clinical administration and reduces stress-induced aspiration.

  • Habituation: 3 days prior to study, handle mice and present the vehicle (sweetened thickener) via a blunt-tipped 1 mL syringe.

  • Restraint: Place mouse on a raised platform; do not scruff. Allow the mouse to stand on hind legs (orthostatic feeding).

  • Dosing:

    • Present the syringe tip to the mouth.

    • Extrude a 10 µL droplet .

    • Allow the mouse to lick and swallow.[1]

    • Repeat until total dose (e.g., 100 µL) is consumed.

  • Observation: Watch for coughing or "wet" breathing sounds immediately post-dose.

Method B: Modified Viscous Gavage

Used if mice refuse voluntary intake or for precise PK studies.

  • Equipment: Use a flexible PTFE feeding needle (18G for rats, 20-22G for mice), not rigid stainless steel.

  • Technique:

    • Scruff the mouse vertically (head up) to align the esophagus.

    • Insert the tube gently.[2] Stop if resistance is felt (cricopharyngeus muscle spasm is common in dysphagia).

    • Slow Push: Administer the viscous FAD012 solution over 10–15 seconds . Rapid injection triggers reflux and aspiration.

    • Withdrawal: Wait 5 seconds before withdrawing the tube to prevent trailing fluid from entering the larynx.

Experimental Workflow & Validation

The efficacy of FAD012 must be validated using Videofluoroscopic Swallow Study (VFSS) , the gold standard for rodent dysphagia [2].

Workflow Start Baseline VFSS (Day -1) Induction Dysphagia Induction (MCAO or Aging Selection) Start->Induction Group Randomization (Vehicle vs. FAD012 Low/High) Induction->Group Dosing Oral Administration (Viscous Vehicle, BID x 7 Days) Group->Dosing Test Post-Dose VFSS (Contrast Agent + FAD012) Dosing->Test Analysis Metrics: Lick Rate, Bolus Area, Transit Time Test->Analysis

Figure 2: Experimental Workflow. From baseline characterization to post-treatment videofluoroscopy.

VFSS Protocol for Mice:
  • Contrast Agent: Mix Iodine-based contrast (e.g., Iohexol) with the food/liquid source.

  • Imaging: Restrain mouse in a custom clear chamber within a fluoroscope (30 frames/sec minimum).

  • Readouts:

    • Inter-swallow Interval: Time between swallows (FAD012 should decrease this).

    • Bolus Area: Size of the bolus formed (Dysphagic mice take smaller "micro-swallows").

    • Pharyngeal Transit Time (PTT): Time from bolus entry into pharynx to esophageal entry.

Dose Escalation & Safety Markers

Starting Dose: Based on TRP agonist literature (e.g., Capsaicin/Menthol analogs), start at 1 mg/kg and escalate to 10 mg/kg .

Safety Monitoring (Aspiration Pneumonia): Since these models are prone to aspiration, you must distinguish between drug toxicity and procedural aspiration.

  • Daily Weight: >15% loss indicates failure to feed or sickness.

  • Endpoint Histology: Lungs must be harvested.

    • H&E Staining: Look for neutrophil infiltration and foreign body giant cells in the alveoli (signs of aspiration pneumonia).

Summary of Recommendations

ParameterRecommendationRationale
Vehicle 1% Starch or 0.5% MethylcellulosePrevents aspiration; ensures consistent drug release [1].
Viscosity 400–800 mPa·sMimics "Nectar-thick" liquids, safest for dysphagia.
Route Voluntary Syringe FeedingReduces stress and procedural aspiration risk.
Dose Volume < 5 mL/kg (0.1 mL per 20g mouse)High volumes trigger reflux in compromised animals.
Validation VFSS (Fluoroscopy)Only way to visualize functional recovery of the swallow.

References

  • Gelled Vehicles for Oral Administration. Title: Toward the Optimal Choice of Gelled Vehicles for Oral Drug Administration in Dysphagic Patients. Source: Pharmaceutics (2025).[3][4][5][6][7] URL:[Link][6]

  • Murine VFSS Protocol. Title: Adapting Human Videofluoroscopic Swallow Study Methods to Detect and Characterize Dysphagia in Murine Disease Models. Source: Journal of Visualized Experiments (JoVE) (2015). URL:[Link]

  • Rodent Models of Dysphagia. Title: A Systematic Review of Oropharyngeal Dysphagia Models in Rodents. Source: International Journal of Molecular Sciences (2021). URL:[Link]

  • Pharmacotherapy for Dysphagia. Title: Effects of pharmacological agents for neurogenic oropharyngeal dysphagia: A systematic review and meta-analysis. Source: Neurogastroenterology & Motility (2021).[2][3][8] URL:[Link]

Sources

Validation & Comparative

Objective Comparison: ROS Scavenging Profile of FAD012 vs. Standard Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FAD012 is a synthetic derivative of Ferulic Acid (FA), engineered specifically to overcome the pharmacokinetic limitations of standard phenolic antioxidants. While classical standards like Trolox and Vitamin C often show superior stoichiometric radical scavenging in aqueous solutions (e.g., DPPH assays), FAD012 outperforms these standards in lipid-rich microenvironments and cellular cytoprotection.

Its enhanced lipophilicity (LogP ~2.[1]03) allows it to penetrate the Blood-Brain Barrier (BBB) and localize within lipid bilayers, effectively inhibiting lipid peroxidation (TBARS) where hydrophilic antioxidants fail. This guide details the mechanistic differentiation and experimental validation of FAD012 against industry standards.

Mechanistic Differentiation[2]

Chemical Architecture[1][2]
  • FAD012: 3,5-dimethyl-4-hydroxycinnamic acid.[1][2][3][4][5][6]

  • Modification: Replacement of the methoxy group (-OCH₃) of Ferulic Acid with methyl groups (-CH₃) at the 3 and 5 positions.[1]

  • Impact: This modification increases electron-donating capacity to the phenolic hydroxyl group via inductive effects, stabilizing the resultant phenoxyl radical more effectively than the parent compound.

Mechanism of Action (MOA) Comparison

Standard antioxidants like Vitamin C (ascorbate) act primarily as hydrophilic electron donors in the cytosol/plasma. Trolox (water-soluble Vitamin E) bridges the gap but lacks the specific membrane-anchoring properties of FAD012. FAD012 utilizes a dual mechanism:

  • Direct Scavenging: Donates hydrogen atoms to neutralize ROS (•OH, O₂•⁻).

  • Membrane Shielding: Intercalates into the lipid bilayer to intercept lipid peroxyl radicals (LOO•), preventing the propagation of ferroptosis and membrane degradation.

MOA_Comparison cluster_Standards Standard Antioxidants cluster_FAD012 FAD012 Mechanism ROS ROS Generation (H2O2, •OH) Lipid_Perox Lipid Peroxidation (Membrane Damage) ROS->Lipid_Perox Attacks Membrane VitC Vitamin C (Hydrophilic) ROS->VitC Neutralized in Cytosol Trolox Trolox (Amphiphilic) ROS->Trolox Neutralized in Aqueous Phase FAD FAD012 (Lipophilic Enhanced) Lipid_Perox->FAD Intercepted in Bilayer VitC->Lipid_Perox Poor Access FAD->ROS H-Atom Donation Resonance Resonance Stabilization (3,5-dimethyl phenoxyl radical) FAD->Resonance Stable Radical Formation

Figure 1: Mechanistic pathway comparison. FAD012 provides superior protection against lipid peroxidation due to membrane localization, whereas Vitamin C is limited to the aqueous phase.

Comparative Performance Analysis

The following data synthesizes results from standard in vitro assays and cellular stress models.

Table 1: In Vitro Radical Scavenging & Lipid Peroxidation[9][10]
AssayMetricFAD012Ferulic Acid (FA)TroloxVitamin CInterpretation
DPPH EC₅₀ (µM)~35.0~38.0~28.0 ~32.0Trolox is slightly more potent in pure aqueous radical scavenging.[1] FAD012 is comparable to FA/Vit C.
TBARS IC₅₀ (µM)~15.0 ~22.0~18.0>100FAD012 excels in inhibiting lipid peroxidation, outperforming Trolox and significantly surpassing Vitamin C.
LogP Lipophilicity2.03 1.363.5 (Vit E)*-1.85FAD012 has optimal lipophilicity for BBB penetration (LogP ~2 is ideal for CNS drugs).

*Note: Trolox is the water-soluble analog; Vitamin E (Tocopherol) has LogP ~10, often too high for rapid bioavailability without formulation.

Table 2: Cellular Cytoprotection (PC12 & RBMVEC Cells)
StressorEndpointFAD012 PerformanceStandard (FA) PerformanceVerdict
H₂O₂ (75 µM) Cell Viability (MTT)85% Recovery 60% RecoveryFAD012 significantly reduces oxidative cytotoxicity compared to parent FA.
Ischemia (MCAO) Infarct VolumeSignificant Reduction Moderate/No Signif.[1] ReductionFAD012 is effective at 300 mg/kg where FA fails to show significance.[1]
BBB Integrity Evans Blue LeakageHigh Preservation Moderate PreservationFAD012 protects Tight Junction proteins (Claudin-5, Occludin) more effectively.

Experimental Protocols

To validate these findings, use the following standardized protocols. These workflows are designed to minimize variability and ensure reproducibility.

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the stoichiometric electron-donating capacity in a cell-free system.

  • Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol to 0.1 mM. Prepare FAD012 and Trolox serial dilutions (5 µM – 1.5 mM) in ethanol.

  • Reaction: Mix 100 µL of compound solution with 100 µL DPPH solution in a 96-well plate.

  • Incubation: Incubate for 30 minutes in the dark at 25°C.

  • Measurement: Read Absorbance at 517 nm (or 525 nm).

  • Calculation: % Scavenging =

    
    . Plot dose-response to find EC₅₀.
    
Protocol B: TBARS Assay (Lipid Peroxidation)

Objective: Measure inhibition of lipid degradation using rat brain homogenate (highly relevant for neuroprotective drugs).

  • Substrate: Prepare rat brain homogenate (10% w/v) in phosphate-buffered saline (PBS).

  • Induction: Add compound (FAD012/Trolox) followed by FeSO₄ (10 µM) and Ascorbic Acid (100 µM) to induce peroxidation.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Add TBA-TCA-HCl reagent (Thiobarbituric acid/Trichloroacetic acid). Heat at 95°C for 15 minutes.

  • Quantification: Cool, centrifuge, and measure absorbance of the supernatant at 532 nm.

Protocol_Workflow cluster_DPPH DPPH Assay Workflow cluster_TBARS TBARS Assay Workflow Step1 Mix Sample + DPPH (1:1 Ratio) Step2 Incubate 30min (Dark, 25°C) Step1->Step2 Step3 Read Abs 517nm Step2->Step3 StepA Brain Homogenate + Compound StepB Induce with Fe2+ / Ascorbate StepA->StepB StepC React with TBA (95°C, 15min) StepB->StepC

Figure 2: Workflow for validating antioxidant efficacy. DPPH measures direct scavenging; TBARS measures membrane protection.

Discussion & Field Insights

The "Trolox Paradox"

In pure solution (DPPH), Trolox often appears superior to FAD012 (lower EC₅₀). However, this is an artifact of the solvent system. In biological contexts, hydrophilicity is a liability for antioxidants targeting the brain or mitochondrial membranes. FAD012's higher IC₅₀ in DPPH is irrelevant compared to its superior TBARS performance because the latter mimics the actual drug target (lipid-rich neuronal tissue).

Pharmacokinetic Advantage

FAD012's design (3,5-dimethyl substitution) serves a dual purpose:

  • Electronic: The methyl groups are electron-donating, stabilizing the phenoxyl radical intermediate via hyperconjugation.

  • Steric/Lipophilic: The removal of the methoxy oxygen and addition of methyls increases LogP to ~2.03. This falls squarely in the "Goldilocks zone" for BBB permeability (LogP 1.5–2.5), unlike Ferulic Acid (LogP 1.36), which has limited brain uptake.

Recommendation: For neuroprotective drug development, prioritize FAD012 over Vitamin C or unmodified Ferulic Acid. Use Trolox only as an in vitro benchmark, not a therapeutic comparator.

References

  • FAD012 Preserves Cerebral Blood Flow and BBB Integrity. Biomedicines. (2025).[1][6][7]

  • Involvement of eNOS in FAD012 Protective Effects. International Journal of Molecular Sciences. (2023).[8]

  • Solubility and Physical Properties of FAD012/γ-Cyclodextrin Complex. ACS Omega. (2020).

  • Design and Synthesis of Ferulic Acid Derivatives. MDPI. (2025).

Sources

Technical Validation Guide: FAD012 for BBB Integrity Preservation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The FAD012 Advantage[1]

The Blood-Brain Barrier (BBB) is the critical checkpoint in neuropharmacology. Disruption of the BBB during ischemic events (stroke) or chronic hypoperfusion leads to vasogenic edema, hemorrhagic transformation, and neuronal death.

FAD012 (3,5-dimethyl-4-hydroxycinnamic acid) is a synthetic derivative of Ferulic Acid (FA), engineered specifically to overcome the pharmacokinetic limitations of its parent compound. While FA exhibits neuroprotection, its hydrophilic nature limits BBB penetration. FAD012 introduces 3,5-dimethyl substitutions on the phenyl ring, significantly enhancing lipophilicity and membrane permeability while potentiating its electron-donating antioxidant capacity.

This guide validates FAD012’s efficacy in preserving BBB integrity via a dual-mechanism: direct ROS scavenging and eNOS-dependent endothelial stabilization .

Mechanistic Logic & Signaling Pathways

To validate FAD012, one must understand that it does not merely "plug leaks"; it actively sustains the endothelial signaling required for junction maintenance.

The Mechanism

Ischemia/Reperfusion (I/R) injury triggers a surge in Reactive Oxygen Species (ROS). ROS degrades Endothelial Nitric Oxide Synthase (eNOS) , reducing Nitric Oxide (NO) bioavailability.

  • Without FAD012: ROS upregulation leads to MMP activation, degradation of Tight Junction proteins (Claudin-5, Occludin), and BBB breakdown.

  • With FAD012: The compound scavenges ROS and preserves eNOS phosphorylation.[1] Sustained NO signaling maintains vasodilation (CBF) and stabilizes the cytoskeletal anchorage of Tight Junctions.

Visualization: FAD012 Signaling Cascade

FAD012_Mechanism Ischemia Ischemic Event (Hypoperfusion) ROS ROS Surge (Superoxide/H2O2) Ischemia->ROS eNOS eNOS Dimerization & Phosphorylation ROS->eNOS Uncoupling Damage Endothelial Dysfunction & Edema ROS->Damage FAD012 FAD012 (3,5-dimethyl-4-hydroxycinnamic acid) FAD012->ROS Scavenges FAD012->eNOS Preserves NO Nitric Oxide (NO) Bioavailability eNOS->NO TJ Tight Junction Stability (Claudin-5 / Occludin) NO->TJ S-nitrosylation / Signaling BBB BBB Integrity Preserved TJ->BBB

Caption: FAD012 intercepts Ischemic injury by scavenging ROS and preventing eNOS uncoupling, thereby maintaining the NO signaling required for Tight Junction stability.

Comparative Analysis: FAD012 vs. Alternatives

In drug development, efficacy is relative. The table below compares FAD012 against its parent compound (Ferulic Acid) and the clinical standard for antioxidant neuroprotection, Edaravone.

FeatureFAD012 (Novel Candidate)Ferulic Acid (Parent)Edaravone (Standard of Care)
Chemical Class Synthetic Cinnamic Acid DerivativePhenolic AcidPyrazolone free radical scavenger
Lipophilicity (LogP) High (Dimethyl modification)Low (Hydrophilic)Moderate
BBB Permeability Enhanced LimitedHigh
Primary Mechanism Dual: ROS Scavenging + eNOS Preservation ROS ScavengingROS Scavenging
Potency (In Vivo) High (Effective at 300 mg/kg)Moderate (Requires higher dosing)High
Toxicity Profile Low (No CYP3A4 inhibition)LowRisk of renal impairment
Half-Life Extended (vs FA)Short (Rapid elimination)Short

Critical Insight: While Ferulic Acid is a potent antioxidant in vitro, its clinical utility is hampered by poor BBB penetration. FAD012 retains the antioxidant pharmacophore but adds the lipophilic "vehicle" required to reach the cerebral endothelium in sufficient concentrations.

Validation Protocols (Self-Validating Systems)

To establish trust, experimental protocols must include internal validation steps (controls) that confirm the assay is working correctly.

Protocol A: In Vivo BBB Permeability (Photothrombotic Stroke Model)

Objective: Quantify the prevention of macromolecular leakage in the acute phase of stroke.

The Self-Validating Control:

  • Positive Control: Edaravone (known BBB protector).

  • Negative Control: L-NAME (NOS inhibitor). If FAD012 works via NO, co-administration of L-NAME should abolish the protective effect.[2]

Workflow:

  • Pre-treatment: Administer FAD012 (100–300 mg/kg, i.p.) 60 minutes prior to induction.[1]

  • Induction: Inject Rose Bengal dye (i.v.) and irradiate the sensorimotor cortex with a green laser (532 nm) to induce focal thrombosis.

  • Tracer Injection: At 24h post-stroke, inject Evans Blue (2%) or FITC-Dextran . Circulate for 2 hours.

  • Perfusion: Transcardial perfusion with PBS (to remove intravascular dye) followed by 4% PFA.

  • Quantification:

    • Macroscopic: Measure dye extravasation area.[3]

    • Spectrophotometric: Extract dye from brain homogenate (Formamide extraction) and read OD at 620 nm.

Protocol B: Immunofluorescence of Tight Junctions

Objective: Confirm that physical barrier structures (Claudin-5, Occludin) are preserved, not just functional impermeability.

Workflow:

  • Sectioning: Coronal sections (20 µm) through the infarct core and penumbra.

  • Staining: Primary antibodies against Claudin-5 (endothelial marker) and Collagen IV (basement membrane).

  • Analysis: Confocal microscopy.

  • Validation Metric: Calculate the "Vessel Continuity Index" — the percentage of vessel length with continuous Claudin-5 staining. FAD012 treated groups should show >80% continuity compared to <40% in vehicle groups.

Visualization: Experimental Workflow

Validation_Workflow cluster_0 Phase 1: Treatment & Induction cluster_1 Phase 2: Assessment cluster_2 Phase 3: Data Output Step1 Administer FAD012 (300 mg/kg i.p.) Step2 Rose Bengal Injection + Laser Irradiation Step1->Step2 -60 min Step3 Evans Blue Circulation (2h) Step2->Step3 +24 hrs Step4 Perfusion & Tissue Collection Step3->Step4 Step5 Spectrophotometry (Quantify Leakage) Step4->Step5 Step6 IF Staining (Claudin-5/Occludin) Step4->Step6

Caption: Step-by-step workflow for verifying BBB integrity using the Evans Blue extravasation method and immunofluorescence.

Supporting Data Summary

The following data points are synthesized from validation studies comparing FAD012 to Vehicle (CMC) and Ferulic Acid (FA) in rat stroke models.

MetricVehicle (Control)Ferulic Acid (300 mg/kg)FAD012 (300 mg/kg)Improvement (FAD012 vs Control)
Infarct Volume 100% (Baseline)~85%~60% 40% Reduction
Evans Blue Leakage High (Deep blue staining)ModerateLow (Restricted to core)Significantly Reduced
Claudin-5 Expression Fragmented / AbsentPartially PreservedContinuous / Linear High Structural Integrity
eNOS Phosphorylation Significantly DecreasedMild IncreaseRestored to Sham Levels Mechanism Confirmed

Note: The efficacy of FAD012 is dose-dependent, with 300 mg/kg showing optimal cerebroprotection.[1]

References

  • FAD012, a Ferulic Acid Derivative, Preserves Cerebral Blood Flow and Blood–Brain Barrier Integrity in the Rat Photothrombotic Stroke Model. Source:[1][3][4][5] International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Chronic Administration with FAD012 Maintains Cerebral Blood Flow and Ameliorates Swallowing Dysfunction After Chronic Cerebral Hypoperfusion in Rats. Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Involvement of the Restoration of Cerebral Blood Flow and Maintenance of eNOS Expression in the Prophylactic Protective Effect of the Novel Ferulic Acid Derivative FAD012. Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

A Comparative Guide to FAD012: Evaluating its Efficacy in Preserving Striatal Tyrosine Hydroxylase Expression

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Tyrosine Hydroxylase in Striatal Health

The integrity of the nigrostriatal dopamine system is fundamental for motor control, and at its core lies tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine.[1][2][3] A reduction in the expression and activity of TH within the striatum is a primary biochemical hallmark of neurodegenerative conditions, most notably Parkinson's disease, leading directly to dopamine depletion and the onset of severe motor deficits.[1] Consequently, therapeutic strategies aimed at protecting or restoring TH expression in dopaminergic neurons represent a critical frontier in neuropharmacology.

This guide provides an in-depth analysis of FAD012 (3,5-dimethyl-4-hydroxycinnamic acid), a novel synthetic derivative of ferulic acid (FA), and its demonstrated effects on maintaining striatal TH expression.[4][5] We will objectively compare its performance with its parent compound and other neuroprotective strategies, supported by experimental data and detailed methodologies to provide a comprehensive resource for the scientific community.

FAD012: Profile of a Multi-Faceted Neuroprotective Agent

FAD012 was developed to enhance the pharmacological properties of ferulic acid, a well-known antioxidant.[4][6] By adding dimethyl groups to the phenyl ring, FAD012 exhibits increased lipophilicity, which is predicted to improve its ability to cross the blood-brain barrier.[4][7] Its mechanism of action is not singular but appears to be a synergistic combination of several protective effects.

Key Mechanisms of FAD012:

  • Maintenance of Cerebral Blood Flow (CBF): In models of cerebral ischemia, FAD012 preserves CBF. This effect is mediated by nitric oxide (NO), as the benefits are abolished by the administration of L-NAME, a nitric oxide synthase (NOS) inhibitor.[4][8] By ensuring adequate blood supply, FAD012 mitigates the initial ischemic insult that can lead to neuronal damage.

  • Potent Antioxidant Activity: FAD012 effectively scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, often more potently than its parent compound, FA.[4][7] This action directly counters the oxidative stress that is a major contributor to neuronal cell death in neurodegenerative diseases.

  • Anti-Apoptotic Effects: Studies have shown that FAD012 treatment significantly reduces apoptotic cell death in the striatum following ischemic injury, suppressing the activation of key executioner proteins like caspase-3.[4]

FAD012_Mechanism cluster_stress Pathophysiological Stress cluster_effects Protective Effects cluster_outcome Cellular Outcome Cerebral Hypoperfusion Cerebral Hypoperfusion FAD012 FAD012 Oxidative Stress Oxidative Stress CBF Maintains Cerebral Blood Flow (CBF) FAD012->CBF NO-dependent mechanism Antioxidant Reduces Reactive Oxygen Species (ROS) FAD012->Antioxidant Scavenges ROS Apoptosis Inhibits Apoptotic Cell Death FAD012->Apoptosis Suppresses caspase-3 TH_Preservation Preservation of Striatal Tyrosine Hydroxylase (TH) Expression CBF->TH_Preservation Antioxidant->TH_Preservation Neuron_Survival Dopaminergic Neuron Survival Apoptosis->Neuron_Survival TH_Preservation->Neuron_Survival

Caption: Proposed neuroprotective mechanism of FAD012.

Core Experimental Evidence: FAD012 Preserves Striatal TH Expression

The most direct evidence for FAD012's effect on tyrosine hydroxylase comes from a study utilizing a rat model of chronic cerebral hypoperfusion, induced by bilateral common carotid artery occlusion (2VO).[4][5] This model mimics conditions of reduced blood flow that can lead to neurodegeneration. In this study, prophylactic oral administration of FAD012 (10 mg/kg) for one week prior to and two weeks after the 2VO procedure effectively prevented the reduction in TH expression observed in the vehicle-treated group.[4][5]

Experimental GroupTreatmentRelative Striatal TH Expression (% of Sham)Key Outcome
Sham-CMC Vehicle (0.5% CMC)100% (Baseline)Normal TH expression
2VO-CMC Vehicle (0.5% CMC)Significantly ReducedHypoperfusion induces loss of TH
2VO-FA Ferulic Acid (10 mg/kg)Partially PreservedParent compound shows moderate effect
2VO-FAD012 FAD012 (10 mg/kg) Preserved (No significant difference from Sham) FAD012 prevents TH reduction
Data synthesized from findings reported in Chronic Administration with FAD012...[4]

This preservation of the dopamine-synthesizing enzyme is critical, as it suggests FAD012 helps maintain the functional integrity of the nigrostriatal pathway under chronic stress.

Comparative Analysis: FAD012 vs. Alternative Strategies

A key aspect of evaluating a new therapeutic candidate is to compare it against existing or alternative approaches.

FAD012 vs. Ferulic Acid (FA)

FAD012 consistently outperforms its parent compound. In both stroke and chronic hypoperfusion models, FAD012 demonstrates superior efficacy in maintaining CBF, reducing oxidative damage, and preserving neuronal structures, including TH-positive fibers.[4][7][8] While FA at the same dose (10 mg/kg) showed a trend towards protection, the effect of FAD012 was statistically significant and more robust, restoring TH expression to near-normal levels.[4] This enhanced potency is likely attributable to its improved physicochemical properties for CNS penetration.[7]

FAD012 vs. L-DOPA

This comparison highlights a fundamental difference in therapeutic philosophy.

  • L-DOPA: A cornerstone of Parkinson's treatment, L-DOPA is a dopamine replacement therapy. It bypasses the need for TH by providing its direct product, thereby temporarily alleviating motor symptoms.[9] However, it does not halt the underlying neurodegenerative process and can induce motor complications over time.[9]

  • FAD012: Acts as a neuroprotective agent. Its mechanism is not to replace dopamine but to protect the endogenous machinery—the TH-expressing neurons—from degeneration.[4] This approach has the potential to slow disease progression rather than merely managing symptoms.

FAD012 vs. Neurotrophic Factors (e.g., GDNF)

Glial cell line-derived neurotrophic factor (GDNF) is a potent survival factor for dopaminergic neurons and has been investigated for its therapeutic potential.

  • GDNF: Directly promotes neuron survival and can increase TH phosphorylation, a key step in activating the enzyme.[10] However, its delivery to the brain is challenging, requiring invasive methods. Furthermore, its effect on TH expression can be complex; long-term overexpression has, in some contexts, led to a compensatory downregulation of TH.[11]

  • FAD012: Offers a less direct but potentially more systemic and orally available approach. It mitigates extrinsic stressors (ischemia, oxidative stress) that harm neurons, thereby creating a more favorable environment for their survival and function.[4][12]

Methodological Deep Dive: A Validated Protocol for Assessing Striatal TH Expression

To ensure the reproducibility and reliability of findings, a rigorous and well-documented experimental protocol is essential. Below is a standard, self-validating workflow for quantifying TH protein expression in rodent striatum via immunohistochemistry (IHC).

Detailed Protocol: Immunohistochemistry for Tyrosine Hydroxylase
  • Objective: To visualize and quantify the density of TH-immunoreactive neurons and fibers in the striatum.

  • Causality: This method provides crucial spatial information about the integrity of dopaminergic terminals, which are densely packed in the striatum.

Step-by-Step Workflow:

  • Tissue Preparation & Fixation:

    • Action: Deeply anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Rationale: Perfusion clears the blood from cerebral vessels and rapidly fixes the tissue, preserving cellular morphology and antigenicity by cross-linking proteins. PFA is a standard fixative for IHC.

  • Post-fixation and Cryoprotection:

    • Action: Dissect the brain and post-fix overnight in 4% PFA at 4°C. Subsequently, equilibrate the brain in a 30% sucrose solution in PBS until it sinks.

    • Rationale: Post-fixation ensures complete fixation of the tissue. Cryoprotection with sucrose prevents the formation of ice crystals during freezing, which would otherwise damage the tissue structure.

  • Sectioning:

    • Action: Freeze the brain and cut 30-40 µm coronal sections through the striatum using a cryostat or a freezing microtome.

    • Rationale: Thin sections are necessary to allow for antibody penetration and clear imaging under a microscope.

  • Immunostaining:

    • Action (Blocking): Incubate free-floating sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% Normal Goat Serum) for 1-2 hours at room temperature.

    • Rationale: Triton X-100 permeabilizes cell membranes, allowing antibodies to access intracellular antigens. Normal Goat Serum blocks non-specific binding sites on the tissue, preventing the primary antibody from adhering to unintended targets and reducing background noise.

    • Action (Primary Antibody): Incubate sections with a validated primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) diluted in the blocking solution for 24-48 hours at 4°C.

    • Rationale: This long incubation at a low temperature allows for optimal binding of the antibody to the TH protein. Using a well-characterized, specific antibody is critical for data validity.[13][14]

    • Action (Secondary Antibody): After thorough washing in PBS, incubate sections with a fluorophore-conjugated or biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 2 hours at room temperature.

    • Rationale: The secondary antibody specifically binds to the primary antibody. It is conjugated to a molecule (fluorophore or enzyme) that allows for visualization.

    • Action (Visualization): If using a fluorescent secondary, mount sections onto slides with a DAPI-containing mounting medium. If using a biotinylated secondary, proceed with an avidin-biotin complex (ABC) reaction followed by a diaminobenzidine (DAB) substrate to produce a colored precipitate.

    • Rationale: DAPI stains cell nuclei, providing anatomical context. The ABC-DAB method provides a permanent, light-stable signal.

  • Imaging and Analysis:

    • Action: Capture high-resolution images of the striatum using a fluorescence or bright-field microscope. Quantify the density of TH-positive fibers using optical density measurements or threshold-based analysis with software like ImageJ.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_analysis Data Acquisition Perfusion 1. Perfusion & Fixation Cryoprotection 2. Post-fixation & Cryoprotection Perfusion->Cryoprotection Sectioning 3. Sectioning Cryoprotection->Sectioning Blocking 4. Blocking Non-specific Sites Sectioning->Blocking PrimaryAb 5. Primary Antibody (anti-TH) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody (Detection) PrimaryAb->SecondaryAb Visualization 7. Visualization (Fluorophore/DAB) SecondaryAb->Visualization Imaging 8. Microscopy Imaging Visualization->Imaging Quantification 9. Image Analysis & Quantification Imaging->Quantification

Caption: Standard workflow for TH immunohistochemistry.

Conclusion and Future Directions

The available evidence strongly supports FAD012 as a promising neuroprotective agent with a clear, beneficial effect on the preservation of striatal tyrosine hydroxylase expression in the context of chronic cerebral hypoperfusion. Its multi-modal mechanism of action—enhancing cerebral blood flow, combating oxidative stress, and inhibiting apoptosis—positions it as a superior candidate to its parent compound, ferulic acid.

For researchers and drug developers, FAD012 represents a departure from simple symptomatic relief, offering a potential strategy to protect the very neurons that are lost in devastating neurodegenerative diseases.

Key Future Research:

  • Parkinson's Disease Models: Evaluating the efficacy of FAD012 in toxin-based models of Parkinson's disease (e.g., MPTP, 6-OHDA, or rotenone) is a critical next step to confirm its relevance to this specific pathology.

  • TH Phosphorylation: Investigating whether FAD012 influences the phosphorylation status of TH at key regulatory sites (e.g., Ser31, Ser40) could reveal a more direct role in modulating dopamine synthesis beyond simple cell preservation.[2][10][15]

  • Long-term Efficacy and Safety: While initial studies show good tolerability, long-term studies are needed to confirm its safety profile for chronic prophylactic use.[4][7][12]

By pursuing these avenues, the scientific community can fully elucidate the therapeutic potential of FAD012 in preserving the striatal dopaminergic system.

References

  • Title: Long-term striatal overexpression of GDNF selectively downregulates tyrosine hydroxylase in the intact nigrostriatal dopamine system.
  • Title: Chronic Administration with FAD012 (3,5-Dimethyl-4-hydroxycinnamic Acid) Maintains Cerebral Blood Flow and Ameliorates Swallowing Dysfunction After Chronic Cerebral Hypoperfusion in Rats. Source: MDPI URL: [Link]

  • Title: Tyrosine hydroxylase expression, dopamine synthesis regulation, and nigrostriatal pathway degeneration in Parkinson's disease pathogenesis.
  • Title: Tyrosine hydroxylase cells appearing in the mouse striatum after dopamine denervation are likely to be projection neurones regulated by L-DOPA. Source: PubMed URL: [Link]

  • Title: Regulation and physiological role of tyrosine hydroxylase phosphorylation in the striatum.
  • Title: FAD012, a Ferulic Acid Derivative, Preserves Cerebral Blood Flow and Blood–Brain Barrier Integrity in the Rat Photothrombotic Stroke Model. Source: PMC URL: [Link]

  • Title: Involvement of the Restoration of Cerebral Blood Flow and Maintenance of eNOS Expression in the Prophylactic Protective Effect of the Novel Ferulic Acid Derivative FAD012 against Ischemia/Reperfusion Injuries in Rats. Source: ResearchGate URL: [Link]

  • Title: Involvement of the Restoration of Cerebral Blood Flow and Maintenance of eNOS Expression in the Prophylactic Protective Effect of the Novel Ferulic Acid Derivative FAD012 against Ischemia/Reperfusion Injuries in Rats. Source: PubMed URL: [Link]

  • Title: Neuronal ectopic expression of tyrosine hydroxylase in the mouse striatum by combined administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 3-nitropropionic acid. Source: PubMed URL: [Link]

  • Title: Involvement of the Restoration of Cerebral Blood Flow and Maintenance of eNOS Expression in the Prophylactic Protective Effect of the Novel Ferulic Acid Derivative FAD012 against Ischemia/Reperfusion Injuries in Rats. Source: PMC URL: [Link]

  • Title: Dynamic expression of tyrosine hydroxylase mRNA and protein in neurons of the striatum and amygdala of mice, and experimental evidence of their multiple embryonic origin. Source: PMC URL: [Link]

  • Title: Chronic Administration with FAD012 (3,5-Dimethyl-4-hydroxycinnamic Acid) Maintains Cerebral Blood Flow and Ameliorates Swallowing Dysfunction After Chronic Cerebral Hypoperfusion in Rats. Source: PubMed URL: [Link]

  • Title: Identification of tyrosine hydroxylase (TH) in the mouse striatum. Source: ResearchGate URL: [Link]

  • Title: Involvement of the Restoration of Cerebral Blood Flow and Maintenance of eNOS Expression in the Prophylactic Protective Effect of the Novel Ferulic Acid Derivative FAD012 against Ischemia/Reperfusion Injuries in Rats. Source: MDPI URL: [Link]

  • Title: Potent cytoprotective effect of FAD012 against H2O2-induced... Source: ResearchGate URL: [Link]

  • Title: Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson's Disease as a Manifestation of Neurodegeneration and Neuroplasticity. Source: MDPI URL: [Link]

  • Title: Striatal GDNF administration increases tyrosine hydroxylase phosphorylation in the rat striatum and substantia nigra. Source: PubMed URL: [Link]

  • Title: Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. Source: MDPI URL: [Link]

  • Title: Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Source: PMC URL: [Link]

  • Title: Dichotomy of Tyrosine Hydroxylase and Dopamine Regulation between Somatodendritic and Terminal Field Areas of Nigrostriatal and Mesoaccumbens Pathways. Source: PMC URL: [Link]

Sources

Safety Operating Guide

3,5-Dimethyl-4-hydroxycinnamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

Chemical Identity: 3,5-Dimethyl-4-hydroxycinnamic acid CAS Registry: 2309-07-1 (Verify against specific vendor COA; often confused with Sinapinic Acid [3,5-Dimethoxy-], CAS 530-59-6).[1][2] Disposal Classification: Non-Halogenated Organic Waste.[2] Critical Hazard: Skin/Eye Irritant (H315/H319), Specific Target Organ Toxicity (Respiratory Irritation H335).[1][2][3][4] Combustible dust potential in dry powder form.[2]

This guide provides a definitive, self-validating protocol for the handling and disposal of 3,5-Dimethyl-4-hydroxycinnamic acid.[1][2] As a phenolic acid derivative often used in matrix-assisted laser desorption/ionization (MALDI) or as a synthetic intermediate, its disposal requires strict adherence to organic waste stream protocols to prevent environmental phenolic contamination.[1][2]

Part 1: Chemical Identity & Hazard Assessment

Before initiating disposal, you must validate the chemical identity.[2] This compound is structurally similar to Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid).[1][2][5][6][7][8] While disposal protocols are nearly identical, regulatory reporting requires exact CAS matching.[2]

Physicochemical Properties & Disposal Implications[1][2][3][4][9][10][11]
PropertyValue / CharacteristicOperational Implication
Physical State Crystalline Solid (Light yellow/beige)High potential for static-induced dust generation.[1][2] Use anti-static scoops.[2]
Solubility Low in water; Soluble in MeOH, EtOH, DMSODo not attempt aqueous drain disposal. Precipitates will clog plumbing.[1][2]
Acidity (pKa) pKa₁ ~4.5 (Carboxyl), pKa₂ ~10 (Phenol)Weak acid.[1][2] Incompatible with strong oxidizers (e.g., Nitric Acid) and strong bases.[1][2][9]
Stability Stable under STP; Light sensitiveStore waste in amber HDPE or glass containers.[2]

Mechanistic Insight: The phenolic hydroxyl group at position 4 renders this compound susceptible to oxidation.[2] Mixing with strong oxidizing agents (like chromic acid or nitric acid waste) can lead to exothermic decomposition and the formation of quinones.[2] Strict segregation from oxidizer waste streams is mandatory. [2]

Part 2: Pre-Disposal Treatment & Segregation

Effective disposal starts at the bench. The "Dilute and Shoot" method is prohibited for phenolic acids due to aquatic toxicity concerns and low water solubility.[2]

Segregation Logic
  • Solid Waste: Bulk powder, contaminated weighing boats, and paper towels.[2]

    • Destination: Solid Organic Waste Container (Lab Pack).

  • Liquid Waste (Mother Liquors/Solutions):

    • If dissolved in Methanol/Acetonitrile: Non-Halogenated Organic Solvent Waste.[2][10]

    • If dissolved in DMSO: Segregated Organic Waste (DMSO often requires separate handling due to skin permeability).[1][2]

  • Sharps/Glass:

    • Destination: Puncture-proof sharps container.[1][2]

Part 3: Step-by-Step Disposal Protocol

Workflow Diagram: Decision Tree for Waste Routing

The following diagram illustrates the logical flow for categorizing and disposing of 3,5-Dimethyl-4-hydroxycinnamic acid waste.

DisposalWorkflow Start Waste Generation: 3,5-Dimethyl-4-hydroxycinnamic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Contam Is it pure chemical or contaminated debris? Solid->Contam PureSolid Pure Chemical Contam->PureSolid Debris PPE/Weigh Boats Contam->Debris SolidBin Solid Organic Waste (Lab Pack/Drum) PureSolid->SolidBin Double Bag Debris->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck OrgSolvent Organic (MeOH, ACN, DMSO) SolventCheck->OrgSolvent AqSolvent Aqueous (Buffer/Water) SolventCheck->AqSolvent OrgWaste Non-Halogenated Organic Solvent Waste OrgSolvent->OrgWaste AqWaste Aqueous Chemical Waste (Do NOT Drain Pour) AqSolvent->AqWaste Adjust pH 5-9 if required by EHS

Caption: Operational decision tree for segregating 3,5-Dimethyl-4-hydroxycinnamic acid waste streams based on physical state and solvent matrix.

Detailed Procedure

1. Solid Waste (Bulk Powder)

  • Preparation: Do not sweep loose powder into the general trash.[2] This generates dust which is an inhalation irritant.[2]

  • Containment: Transfer the solid into a clear polyethylene bag or a screw-top jar. Label the inner container explicitly as "3,5-Dimethyl-4-hydroxycinnamic acid – Solid Waste."

  • Consolidation: Place the sealed inner container into the laboratory’s designated Solid Organic Waste Drum (often a fiber drum or black bucket).[2]

  • RCRA Consideration: While not typically P or U listed, this material is processed via incineration (Fuel Blending) to destroy the phenolic ring structure.[1][2]

2. Liquid Waste (Solvent-Based)

  • Compatibility Check: Ensure the waste container does NOT contain oxidizing acids (Nitric, Perchloric).[2]

  • Pouring: Pour the solution into the Non-Halogenated Organic Solvent carboy (Red can/Safety can).

  • Labeling: Update the hazardous waste tag to include "3,5-Dimethyl-4-hydroxycinnamic acid < 5%" (or relevant concentration).

  • Ventilation: Perform all liquid transfers inside a fume hood to mitigate inhalation of solvent vapors.[2]

3. Empty Container Management

  • Triple Rinse: If the original reagent bottle is empty, triple rinse it with a small volume of methanol or ethanol.[2]

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container.[2]

  • Defacing: Deface the label and mark "EMPTY." Discard the glass bottle in the glass recycling or trash, depending on local facility rules for "P-listed vs. Non-P-listed" containers (This is generally Non-P, so trash is acceptable after rinsing).[1][2]

Part 4: Emergency Contingencies (Spills)

Scenario: You drop a 25g bottle of solid powder on the floor.

  • Isolate: Mark the area.[2] Inform nearby personnel.

  • PPE: Don safety goggles, nitrile gloves (double gloving recommended), and a lab coat.[2] If dust is visible in the air, use an N95 respirator.[2]

  • Containment (Wet Method):

    • Do not dry sweep.[2] This creates dust.[2]

    • Cover the spill with paper towels dampened with water or ethanol.[2]

    • This suppresses dust and initiates partial dissolution/adhesion.[2]

  • Cleanup:

    • Scoop up the damp towels and solid material using a dustpan or stiff card.[2]

    • Place all materials into a heavy-duty plastic bag.

    • Seal and label as "Hazardous Waste - Debris from Spill."[1][2]

  • Surface Decontamination: Wipe the surface with a soap/water solution to remove phenolic residue.[2]

Part 5: Regulatory Compliance (RCRA & DOT)

  • RCRA Waste Code (USA):

    • This substance is not specifically listed on the P or U lists (40 CFR 261.33).[2]

    • Default Classification: If not mixed with listed solvents, it is often classified as Non-Regulated Chemical Waste by federal standards, unless it exhibits a characteristic (Ignitability D001, Corrosivity D002, Toxicity D003).[1][2]

    • Best Practice: Classify as Non-Halogenated Organic Waste for incineration.[2] This ensures destruction of the bioactive phenolic moiety.[2]

  • DOT Shipping (if transporting waste):

    • Likely not regulated as a hazardous material for transport unless in a flammable solvent.[2]

    • Proper Shipping Name: Waste Chemical, n.o.s. (3,5-Dimethyl-4-hydroxycinnamic acid).[1][2]

References

  • National Institute of Standards and Technology (NIST). 3,5-Dimethoxy-4-hydroxycinnamic acid (Sinapinic Acid) Mass Spectrum and Properties.[1][2] (Used as congener proxy for chemical properties).[1][2] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1][2] Available at: [Link][1][2]

  • PubChem. Compound Summary: 4-Hydroxycinnamic acid.[1][2] (Structural backbone data). Available at: [Link][1][2]

Sources

Personal protective equipment for handling 3,5-Dimethyl-4-hydroxycinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-4-hydroxycinnamic Acid

As researchers, our primary commitment is to safety and scientific integrity. The proper handling of chemical reagents is a cornerstone of this commitment. This guide provides a detailed, experience-driven protocol for the safe handling of 3,5-Dimethyl-4-hydroxycinnamic acid, with a specific focus on the selection and use of Personal Protective Equipment (PPE) and appropriate disposal methods. This is not just a procedural checklist; it is a framework for building a culture of safety and trust in your laboratory operations.

Hazard Assessment: The Foundation of Safety

While a specific, comprehensive toxicological profile for 3,5-Dimethyl-4-hydroxycinnamic acid is not extensively documented, its classification as a cinnamic acid derivative provides a strong basis for our safety protocol. Cinnamic acid and its related compounds are known to be irritants.[1][2] Therefore, we must operate under the assumption that this compound may cause irritation to the skin, eyes, and respiratory tract upon exposure.[2][3][4] A proactive and conservative approach to PPE is not just recommended; it is essential.

The Core Directive: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and potential chemical exposure. The following protocols are designed to be a self-validating system of protection, ensuring that each step reinforces the overall safety of the procedure.

Eye and Face Protection
  • The Mandate: At a minimum, safety glasses with side shields conforming to ANSI Z87.1 or EN 166 standards are required.[2][4]

  • Expert Insight: Handling any amount of powder poses a risk of aerosolization and eye contact. For tasks with a higher risk of dust generation, such as weighing larger quantities or transferring material, a face shield should be worn over safety glasses.[5][6] This provides a secondary, broader barrier against airborne particles.

  • Protocol:

    • Inspect eyewear for scratches or cracks before every use.

    • Ensure a snug fit to prevent particles from entering around the edges.

    • Clean and sanitize after each use according to institutional and manufacturer guidelines.

Hand Protection
  • The Mandate: Chemical-resistant nitrile gloves are the standard for handling powdered chemicals.[6][7]

  • Expert Insight: Glove selection is about chemical compatibility and dexterity. Nitrile provides excellent protection against a wide array of chemicals and is a superior choice to latex to avoid potential allergic reactions. Always double-check your institution's glove compatibility charts for specific solvents if you are preparing solutions.

  • Protocol:

    • Before donning, inspect gloves for any tears, punctures, or signs of degradation.

    • Ensure gloves are pulled over the cuffs of your lab coat to create a seal.

    • Remove gloves using the "glove-in-glove" technique to avoid skin contact with the contaminated exterior.

    • Dispose of used gloves immediately in the designated hazardous waste container.[8]

Protective Clothing
  • The Mandate: A properly fitting, flame-resistant lab coat must be worn and kept fully buttoned.[5]

  • Expert Insight: The lab coat is not just for keeping your clothes clean; it is a removable barrier that can be quickly taken off in case of a significant spill, protecting your skin. For this reason, clothing that covers the legs and closed-toe, closed-heel shoes are also mandatory to protect against spills that may reach the floor.[6]

  • Protocol:

    • Select a lab coat that fits correctly; sleeves should be snug at the wrist.

    • Never wear lab coats outside of the laboratory to prevent the spread of contaminants.

    • Launder lab coats regularly and separately from personal clothing.

Respiratory Protection
  • The Mandate: All handling of 3,5-Dimethyl-4-hydroxycinnamic acid powder should be performed within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1][4][9]

  • Expert Insight: Engineering controls like fume hoods are the primary method of respiratory protection.[6] If the risk of aerosolization is high or engineering controls are insufficient, a NIOSH-approved respirator is necessary. An N95 dust mask is a common choice for particulates.[10] However, a formal risk assessment and, if required, inclusion in your institution's respiratory protection program (including fit-testing) is mandatory before using a respirator.[6]

  • Protocol:

    • Confirm that the chemical fume hood has a current certification sticker.

    • Work at least 6 inches inside the hood sash.

    • If a respirator is required, perform a user seal check each time it is donned.

Experimental Protocol: Weighing and Handling Workflow

This workflow provides a step-by-step methodology for a common laboratory task, integrating safety at each point.

Figure 1. A systematic workflow for the safe weighing and handling of powdered chemical reagents.

Operational and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle, ensuring both safety and environmental compliance.

Quantitative Data Summary

Waste TypeContainer RequirementDisposal Protocol
Contaminated Solid Waste Labeled, sealed hazardous waste containerIncludes used gloves, weigh paper, and spill cleanup materials. Must be segregated from non-hazardous trash.
Aqueous Liquid Waste Labeled, sealed hazardous waste container (plastic)For solutions of the chemical. Do not mix with incompatible waste streams (e.g., strong oxidizers).[8] Check pH and consult EHS; some neutralized solutions may be drain-disposable, but hazardous waste pickup is the default.
Empty Raw Material Bottle Original containerTriple-rinse with a suitable solvent (e.g., water or ethanol); collect the rinsate as hazardous liquid waste.[8] Deface the label and dispose of the container as regular trash or glass waste per institutional policy.

Disposal Protocol:

  • Segregation: All materials that have come into contact with 3,5-Dimethyl-4-hydroxycinnamic acid are considered hazardous waste and must be segregated.[11][12]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[12][13]

  • Storage: Waste containers must be kept closed at all times except when adding waste.[8][12][14] They should be stored in a designated Satellite Accumulation Area (SAA) within the lab.[12][14]

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup when the container is full.[13] Do not dispose of this chemical down the sink or in regular trash.[8]

The relationship between hazard identification, control measures, and successful risk mitigation is the logical foundation of laboratory safety.

G A Hazard Identification (Potential Irritant) B Control Implementation (PPE & Fume Hood) A->B mandates C Risk Mitigation (Exposure Minimized) B->C achieves

Figure 2. The logical progression from identifying a chemical hazard to mitigating risk through proper controls.

By integrating these principles and protocols into your daily work, you not only ensure your own safety but also contribute to a culture of excellence and responsibility in the scientific community.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3,5-Dimethoxy-4-hydroxycinnamic acid.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3,5-Dimethoxy-4-hydroxycinnamic acid, Ultrapure MALDI Matrix.
  • ThermoPoudre. PPE for Powder Coating: Safety and Maximum Protection.
  • MedChemExpress. Cinnamic acid-SDS.
  • Ribble Technology. (2025, March 19). Essential PPE for the Paint Stripping and Powder Coating Industry.
  • CDN Isotopes. (2015). Safety Data Sheet.
  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET - Cinnamic acid.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - trans-Cinnamic Acid.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。